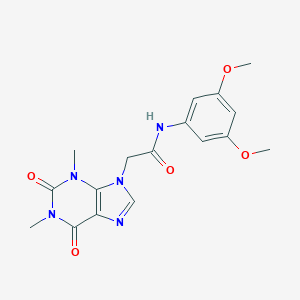![molecular formula C23H34N2O2 B315836 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE](/img/structure/B315836.png)
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is a synthetic organic compound with the molecular formula C23H34N2O2 . This compound is characterized by the presence of an adamantyl group, a phenoxy group, and a tert-butylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form the adamantylamine intermediate.
Coupling with Phenoxy Group: The adamantylamine intermediate is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy or adamantyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its stability and ability to interact with hydrophobic pockets in proteins, while the phenoxy and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE hydrochloride: A hydrochloride salt form of the compound.
This compound analogs: Compounds with similar structures but different substituents on the phenoxy or adamantyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides stability and hydrophobic interactions, while the phenoxy and acetamide groups offer versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C23H34N2O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[4-[(2-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C23H34N2O2/c1-23(2,3)25-21(26)14-27-20-6-4-15(5-7-20)13-24-22-18-9-16-8-17(11-18)12-19(22)10-16/h4-7,16-19,22,24H,8-14H2,1-3H3,(H,25,26) |
InChI Key |
UAMHLINFYDEDLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-bromobenzamide](/img/structure/B315753.png)
![2-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B315755.png)
![Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate](/img/structure/B315758.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B315761.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B315762.png)
![4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B315765.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315772.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315773.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315775.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315777.png)
